molecular formula C25H29N3O7S2 B3533867 N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)glycinamide CAS No. 693798-04-8

N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)glycinamide

Cat. No.: B3533867
CAS No.: 693798-04-8
M. Wt: 547.6 g/mol
InChI Key: DIYGGYKQIUUBOJ-UHFFFAOYSA-N
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Description

N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)glycinamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as sulfonyl, methoxy, and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the sulfonyl group: This can be achieved by reacting 3,4-dimethoxybenzenesulfonyl chloride with an appropriate amine under controlled conditions.

    Introduction of the glycinamide moiety: This step involves the reaction of the sulfonyl intermediate with glycine derivatives.

    Final coupling reaction: The final product is obtained by coupling the intermediate compounds under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) in the presence of a catalyst.

    Substitution: Electrophilic reagents like nitric acid (HNO~3~) for nitration or bromine (Br~2~) for bromination.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)glycinamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-4,4’-diaminodiphenylsulfone: Known for its use in the treatment of leprosy.

    3,4-Dimethoxyphenethylamine: A compound with psychoactive properties.

Uniqueness

N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)glycinamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activities. Its structure allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O7S2/c1-18-9-11-20(12-10-18)28(37(32,33)22-13-14-23(34-3)24(16-22)35-4)17-25(29)26-19-7-6-8-21(15-19)27(2)36(5,30)31/h6-16H,17H2,1-5H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYGGYKQIUUBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)N(C)S(=O)(=O)C)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001109615
Record name 2-[[(3,4-Dimethoxyphenyl)sulfonyl](4-methylphenyl)amino]-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001109615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693798-04-8
Record name 2-[[(3,4-Dimethoxyphenyl)sulfonyl](4-methylphenyl)amino]-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=693798-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(3,4-Dimethoxyphenyl)sulfonyl](4-methylphenyl)amino]-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001109615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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